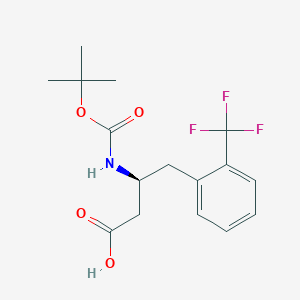
(S)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid” is a chemical compound . It’s a phenylalanine derivative . The compound is used in various research and development applications .
Synthesis Analysis
The synthesis of this compound involves several steps. In one reported method, a solution of 3-((3-amino-4-fluorophenyl)(hydroxy)methyl)benzonitrile in DMF, l-(3-((tert-butoxycarbonylamino)methyl)phenyl)-3-(trifluoromethyl)-lH-pyrazole-5-carboxylic acid, N-ethyl-N-isopropylpropan-2-amine, and bromotripyrrolidin-l-ylphosphonium hexafluorophosphate were included, and the mixture was stirred for 19 hours at 37 °C .Physical And Chemical Properties Analysis
The compound has a molecular weight of 333.303 . It has a density of 1.3±0.1 g/cm3 . The boiling point is 415.4±45.0 °C at 760 mmHg . The flash point is 205.0±28.7 °C .Aplicaciones Científicas De Investigación
Improved Selectivity in Deprotection
- The removal of the tert-butyloxycarbonyl (Boc) group, which is often used as a protective group in peptide synthesis, can be made more selective by using trifluoroacetic acid in combination with phenol and p-cresol. This method improves selectivity and suppresses side reactions, making it useful for the deprotection of intermediates where hydroxyl and carboxyl groups are protected (Bodanszky & Bodanszky, 2009).
Asymmetric Hydrogenation
- Asymmetric hydrogenation of enamine esters using chiral ligands has been applied to synthesize beta-amino acid pharmacophores, demonstrating the compound's relevance in the preparation of biologically active molecules (Kubryk & Hansen, 2006).
N-tert-Butoxycarbonylation Catalysis
- H3PW12O40 serves as an efficient catalyst for N-tert-butoxycarbonylation of amines, showing high selectivity and yield without the formation of competitive side products. This method's efficiency and environmental friendliness make it significant for the synthesis of N-Boc amino acids and their derivatives (Heydari et al., 2007).
Synthesis of Amino Acid Derivatives
- The synthesis of amino acid derivatives, such as those for SARS-CoV 3CL protease inhibitors, utilizes key intermediates that involve (S)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid. These derivatives have shown inhibitory activity against the SARS-CoV protease, highlighting their potential in antiviral research (Sydnes et al., 2006).
Mecanismo De Acción
Target of Action
The primary target of Boc-(S)-3-Amino-4-(2-trifluoromethyl-phenyl)-butyric acid is the cytoplasmic leucyl-tRNA synthetase (LeuRS) . LeuRS is an enzyme that plays a crucial role in protein synthesis by attaching leucine to its corresponding tRNA.
Mode of Action
Boc-(S)-3-Amino-4-(2-trifluoromethyl-phenyl)-butyric acid interacts with its target by blocking the function of LeuRS . This interaction disrupts the protein synthesis process, leading to the inhibition of microbial growth .
Biochemical Pathways
The compound affects the protein synthesis pathway . By blocking LeuRS, it prevents the attachment of leucine to its corresponding tRNA, disrupting the translation process and ultimately inhibiting protein synthesis .
Result of Action
The result of the compound’s action is the inhibition of microbial growth . By disrupting protein synthesis, it prevents the microorganism from producing essential proteins, leading to growth inhibition .
Propiedades
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(trifluoromethyl)phenyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-11(9-13(21)22)8-10-6-4-5-7-12(10)16(17,18)19/h4-7,11H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJFIZXCXGBMPB-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(F)(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C(F)(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80949781 |
Source


|
| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-4-[2-(trifluoromethyl)phenyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
270065-74-2 |
Source


|
| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-4-[2-(trifluoromethyl)phenyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

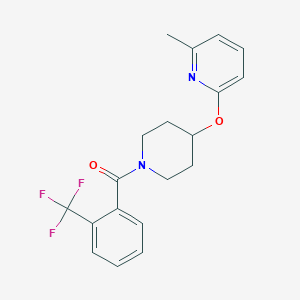
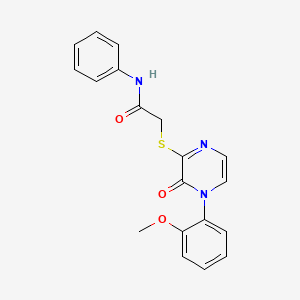
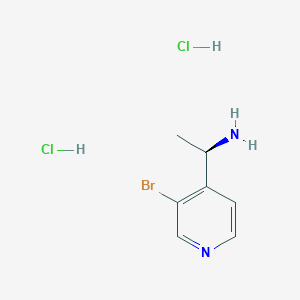
![Tert-butyl N-[(1S,2R,5R)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate](/img/structure/B2774222.png)
![1-(4-Acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2774223.png)
![2-(4-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B2774226.png)
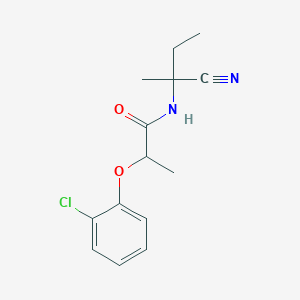
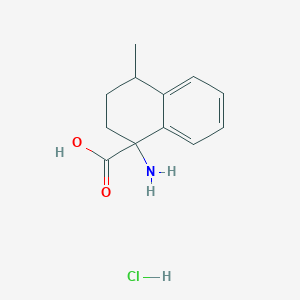
![1-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]phthalazine](/img/structure/B2774229.png)
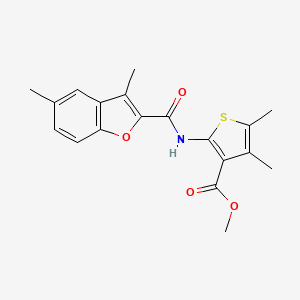
![2-Hydroxy-2-(4-methoxyphenyl)-1-phenyl-2,3-dihydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2774233.png)
methanone](/img/structure/B2774234.png)
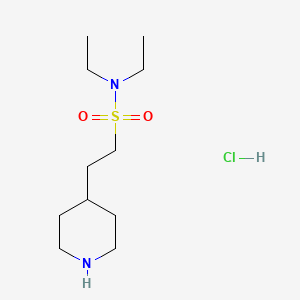
![[3-Amino-5-(2,5-dimethylanilino)-4-ethylsulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2774237.png)